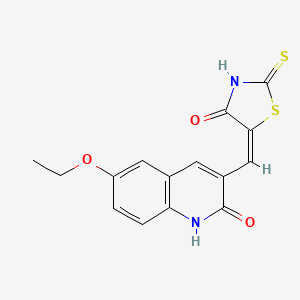
N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-alpha) production in mice, leading to the destruction of tumor blood vessels and subsequent tumor cell death. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
Mécanisme D'action
DMXAA induces the production of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which is a cytokine that plays a key role in the immune response to cancer. N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide stimulates the production of nitric oxide and reactive oxygen species, which leads to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the innate immune system, leading to the recruitment of immune cells to the tumor site and the induction of an antitumor immune response.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its role in inducing N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, DMXAA has been shown to activate the NF-kappaB pathway, which is involved in the regulation of cell survival and apoptosis. DMXAA has also been shown to inhibit the growth of blood vessels, which is a key process involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is its ability to induce tumor regression in a variety of cancer models. DMXAA has also been shown to have a favorable toxicity profile, with few adverse effects reported in preclinical studies. However, there are also some limitations to the use of DMXAA in lab experiments. For example, DMXAA has been shown to be less effective in tumors that are resistant to N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, and its mechanism of action may be influenced by factors such as tumor microenvironment and immune cell infiltration.
Orientations Futures
There are several potential future directions for research on DMXAA. One area of interest is the development of combination therapies that include DMXAA, as it may have synergistic effects with other anticancer agents. Another area of interest is the development of biomarkers that can predict response to DMXAA treatment, as this could help to identify patients who are most likely to benefit from this therapy. Additionally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and fewer adverse effects.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate to form the oxadiazole ring. The resulting compound is then reacted with 3-methoxybenzoyl chloride to yield DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential as an anticancer agent. Several preclinical studies have shown that DMXAA can induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. The mechanism of action of DMXAA involves the activation of the immune system and the induction of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, which leads to the destruction of tumor blood vessels and subsequent tumor cell death.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-11-17(12-15(14)2)22-19(25)8-5-9-20-23-21(24-27-20)16-6-4-7-18(13-16)26-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGGDOMGFVYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)



![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)




